molecular formula C11H12N2 B6303276 2-(2-Pyridinyl)-5-ethyl-1H-pyrrole CAS No. 2098260-58-1

2-(2-Pyridinyl)-5-ethyl-1H-pyrrole

Cat. No.: B6303276
CAS No.: 2098260-58-1
M. Wt: 172.23 g/mol
InChI Key: WWKUEBXVURHKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Pyridinyl)-5-ethyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a pyridinyl group at the second position and an ethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridinyl)-5-ethyl-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-ethylpyrrole and 2-pyridylboronic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 2-bromo-5-ethylpyrrole with 2-pyridylboronic acid.

    Purification: The resulting product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Pyridinyl)-5-ethyl-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), solvents like dichloromethane, and catalysts such as iron(III) chloride.

Major Products Formed:

    Oxidation: Pyrrole N-oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated pyrrole derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyl)-5-ethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

    2-(2-Pyridinyl)-1H-pyrrole: Lacks the ethyl group at the fifth position.

    2-(2-Pyridinyl)-5-methyl-1H-pyrrole: Contains a methyl group instead of an ethyl group at the fifth position.

    2-(2-Pyridinyl)-3-ethyl-1H-pyrrole: The ethyl group is positioned at the third position instead of the fifth.

Uniqueness: 2-(2-Pyridinyl)-5-ethyl-1H-pyrrole is unique due to the specific positioning of the ethyl group at the fifth position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

2-(5-ethyl-1H-pyrrol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h3-8,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKUEBXVURHKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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